Glyphosate-diammonium

Übersicht

Beschreibung

Glyphosate-diammonium is a non-selective herbicide that is highly effective on many weed species . It is a synthetic glycine herbicide that causes plant cell death by inhibiting an enzyme essential for protein synthesis . It is highly soluble in water, relatively volatile, and does not normally leach to groundwater .

Synthesis Analysis

Glyphosate can be synthesized from glycine and by oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA). There are also promising “atom-efficient” methods such as dealkylation of N-substituted glyphosates . The DEA process is considered the most attractive method for the synthesis of glyphosate as it has the lowest waste generation rate per unit product and does not require the use of highly toxic chloroacetic and hydrocyanic acids .Molecular Structure Analysis

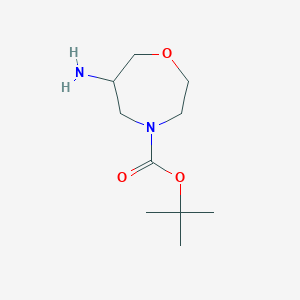

The molecular formula of Glyphosate-diammonium is C3H14N3O5P . It has a molecular mass of 203.134 Da . The molecule of glyphosate can be envisioned as a polydentate and/or monodentate ligand that binds to “substrates” via the oxygen atoms .Chemical Reactions Analysis

Glyphosate’s activity was found to be reduced only when cation concentration was greater than 250 ppm. This antagonism was not observed when 2% w/w AMS was added to the spray solution . Glyphosate reacts with 1% carbon disulphide to form dithiocarbamic acid which further complexes with 1 mL ammoniacal copper nitrate solution .Physical And Chemical Properties Analysis

Glyphosate is highly soluble in water and is an active ingredient in many liquid pesticide products . It is also formulated as a solid consisting of glyphosate and a counter ion that together form a salt . It is highly soluble in water, relatively volatile, and does not normally leach to groundwater .Wissenschaftliche Forschungsanwendungen

Enhancing Herbicide Activity

Glyphosate is a widely used herbicide, recognized for its ability to bind with calcium in spray carriers. Diammonium sulfate (AMS) is often used alongside glyphosate to boost its phytotoxicity and counteract the antagonistic effects of cations like calcium and magnesium. This combination is particularly effective in increasing the activity of weak acid herbicides, such as aminopyralid, tembotrione, dicamba plus diflufenzopyr, and glufosinate. It's notable that the application of AMS can enhance the effectiveness of these herbicides by neutralizing the antagonistic effects of cations in the spray solution (Zollinger et al., 2010).

Adjuvant Role in Water Conditioning

Diammonium sulfate is extensively used as an adjuvant with glyphosate, primarily to augment its activity and counteract the antagonistic salts present in the spray carrier. This formulation has been pivotal in enhancing the overall efficacy of glyphosate when dealing with water hardness and antagonistic salts. Such enhancements are crucial for maintaining the effectiveness of glyphosate, especially in agricultural scenarios where water conditions might otherwise diminish its herbicidal properties (Zollinger et al., 2011).

Impact on Weed Control Efficacy

Studies have shown that the combination of glyphosate with diammonium sulfate can significantly influence the control of various weeds. The effectiveness of glyphosate formulations, whether they involve isopropylamine, diammonium, or potassium salts, can be influenced by the presence of calcium and magnesium ions. It's been observed that the addition of diammonium sulfate to the spray solution can mitigate the antagonistic effects of these ions, thereby enhancing the herbicidal activity of glyphosate. This finding is particularly relevant for optimizing weed control strategies and ensuring the efficacy of glyphosate in diverse agricultural settings (Mueller et al., 2006).

Contributions to Environmental Safety and Human Health

While glyphosate is recognized for its widespread use and effectiveness as a herbicide, there have been concerns and debates about its safety, particularly in relation to human health and environmental impact. These debates emphasize the need for continuous research and monitoring to ensure that the use of glyphosate, especially in formulations with diammonium sulfate, aligns with safety standards and minimizes potential risks (Tarazona et al., 2017).

Wirkmechanismus

Glyphosate kills plants by inhibiting 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . It disrupts the synthesis of nonaromatic amino acids via additional mechanisms and causes the accumulation of shikimate, a substrate of EPSP synthase . Thus, inhibition of EPSP synthase prevents plants from producing amino acids and proteins required for growth and has other toxic effects .

Safety and Hazards

Glyphosate-diammonium is moderately toxic to humans and a skin and eye irritant . It is also moderately toxic to birds, most aquatic organisms, earthworms, and honeybees . Improper storage, handling, preparation, and/or use of pesticides can result in either a lowering or complete loss of safety and/or efficacy .

Zukünftige Richtungen

The emergence of glyphosate-resistant weeds has begun to impact the current usefulness and future prospect of glyphosate . Managing these herbicide-resistant plants is problematic and threatens farm profitability while challenging environmentally beneficial farming practices . The addition of AMS-based adjuvants to many glyphosate applications may not be warranted .

Eigenschaften

IUPAC Name |

diazanium;2-(phosphonatomethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P.2H3N/c5-3(6)1-4-2-10(7,8)9;;/h4H,1-2H2,(H,5,6)(H2,7,8,9);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHCYTUHSKEDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCP(=O)([O-])[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H14N3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897100 | |

| Record name | Glyphosate-diammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69254-40-6 | |

| Record name | Glyphosate-diammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069254406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyphosate-diammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium N-(phosphonomethyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1438473.png)

![2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride](/img/structure/B1438483.png)

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid](/img/structure/B1438485.png)

![4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438486.png)